9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid

Description

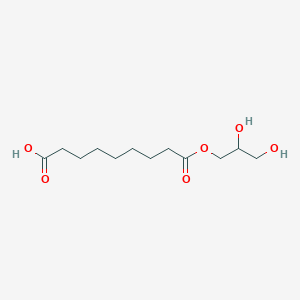

Structure

3D Structure

Properties

IUPAC Name |

9-(2,3-dihydroxypropoxy)-9-oxononanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c13-8-10(14)9-18-12(17)7-5-3-1-2-4-6-11(15)16/h10,13-14H,1-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRISQXLSXCXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501335902 | |

| Record name | 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501335902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid

Retrosynthetic Analysis of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Retrosynthetic analysis is a powerful strategy for devising synthetic routes for complex molecules. The process involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

The primary disconnection for this compound is the ester linkage. This C-O bond cleavage simplifies the target molecule into two key synthons: 9-oxononanoic acid (1) and a protected form of glycerol (B35011). A common and effective protecting group for the 1,2-diol of glycerol is an acetonide, forming (2,2-dimethyl-1,3-dioxolan-4-yl)methanol, commonly known as solketal (B138546) (2). wikipedia.org

The precursor 9-oxononanoic acid (1) can be further simplified. A logical retrosynthetic step is the oxidation of the terminal aldehyde, which could conceptually originate from the cleavage of a double bond in a larger molecule. This leads back to renewable resources such as unsaturated fatty acids. For instance, linoleic acid (3) can be a viable starting material, as enzymatic pathways exist for its conversion to 9-oxononanoic acid. researchgate.net

An alternative chemical retrosynthesis for 9-oxononanoic acid (1) involves starting from azelaic acid (4), a nine-carbon dicarboxylic acid. A selective reduction of one of the carboxylic acid groups would furnish the desired aldehyde-acid structure.

This analysis provides two primary synthetic routes: one leveraging biotechnological transformations of fatty acids and another relying on traditional organic transformations of dicarboxylic acids.

Development of Novel Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several forward synthetic pathways can be developed, encompassing traditional multi-step organic synthesis, green chemistry principles, and chemo-enzymatic strategies.

A plausible multi-step synthesis begins with the preparation of the two key precursors, 9-oxononanoic acid and solketal, followed by their coupling and subsequent deprotection.

Synthesis of 9-Oxononanoic Acid: This precursor can be synthesized via the ozonolysis of oleic acid, although this can produce a mixture of products. A more controlled approach involves the selective reduction of one carboxylic acid group of azelaic acid monomethyl ester, followed by oxidation.

Esterification: The coupling of 9-oxononanoic acid (1) with solketal (2) can be achieved through several standard esterification methods.

Fischer Esterification: This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with removal of water to drive the equilibrium towards the product. patsnap.commasterorganicchemistry.com

Steglich Esterification: For milder conditions, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used, typically with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is effective at room temperature and avoids the harsh acidic conditions that could potentially affect the aldehyde or acetal (B89532) groups.

Deprotection: The final step is the removal of the isopropylidene protecting group from the solketal ester intermediate. This is typically accomplished by acid-catalyzed hydrolysis in an aqueous medium, which cleaves the acetal to reveal the 1,2-diol and yield the final product, this compound. wikipedia.org

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. patsnap.com These principles can be applied to the synthesis of this compound.

Renewable Feedstocks: The use of linoleic acid or glycerol (a byproduct of biodiesel production) as starting materials aligns with the principle of using renewable resources. researchgate.netsophim.com

Catalysis: Replacing corrosive mineral acids in Fischer esterification with solid acid catalysts like ion-exchange resins (e.g., Dowex H+) or zeolites can simplify purification, allow for catalyst recycling, and reduce waste. patsnap.comnih.gov Lipases can also be used as biocatalysts for the esterification step, offering high selectivity under mild conditions. sophim.com

Solvent Selection: The esterification can potentially be performed under solvent-free conditions, especially when using fatty acids. nih.gov If solvents are necessary, green solvents like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether can be considered as alternatives to traditional chlorinated solvents.

Energy Efficiency: Novel techniques such as microwave-assisted synthesis can accelerate reaction times and reduce energy consumption compared to conventional heating. patsnap.com Another innovative, catalyst-free approach is the aerosolization of reactants, which has been shown to achieve near-quantitative ester yields for some fatty acids without the need for heat. digitellinc.com

| Green Chemistry Strategy | Application in Synthesis | Benefit |

| Renewable Starting Materials | Use of linoleic acid and glycerol | Reduces reliance on petrochemicals |

| Biocatalysis | Enzymatic synthesis of 9-oxononanoic acid; Lipase-catalyzed esterification | High selectivity, mild conditions, reduced waste |

| Solid Acid Catalysts | Use of Dowex H+ or zeolites for esterification | Recyclable, non-corrosive, simplified workup nih.gov |

| Solvent-Free Conditions | Direct reaction of 9-oxononanoic acid and solketal | Eliminates solvent waste, improves process efficiency nih.gov |

| Alternative Energy Sources | Microwave irradiation for esterification | Faster reaction times, lower energy consumption patsnap.com |

A chemo-enzymatic approach combines the high selectivity of enzymes with the efficiency of chemical transformations. A highly effective route to the key precursor, 9-oxononanoic acid, utilizes a multi-enzyme cascade. researchgate.net

This biotechnological pathway converts linoleic acid into 9-oxononanoic acid. researchgate.net The process involves a two-step, one-pot reaction:

Dioxygenation: The enzyme 9S-lipoxygenase (from Solanum tuberosum) catalyzes the insertion of molecular oxygen into linoleic acid to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

Cleavage: A hydroperoxide lyase (from Cucumis melo) then cleaves the 9S-HPODE intermediate to yield 9-oxononanoic acid and a C9 volatile byproduct. researchgate.net

This enzymatic process can achieve high yields (up to 73%) and operates under environmentally benign aqueous conditions. researchgate.net The resulting 9-oxononanoic acid can then be isolated and used in the chemical esterification and deprotection steps as described previously, completing a highly efficient and sustainable chemo-enzymatic synthesis.

Optimization of Reaction Conditions for this compound Production

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring process efficiency. The key chemical transformation in the proposed synthesis is the esterification of 9-oxononanoic acid with solketal. The table below outlines parameters that can be adjusted to optimize this step, using a Fischer esterification as an example.

| Parameter | Range/Variation | Effect on Reaction | Rationale for Optimization |

| Catalyst Loading (p-TsOH) | 0.5 mol% - 5 mol% | Increases reaction rate | Finding the lowest effective amount reduces cost and simplifies purification. |

| Temperature | 60 °C - 120 °C | Higher temperature increases rate but may cause side reactions | Balancing reaction speed with the stability of the aldehyde and acetal functional groups. researchgate.net |

| Reactant Molar Ratio (Solketal:Acid) | 1:1 to 5:1 | Excess alcohol drives equilibrium toward the ester product | Determines the optimal excess needed for high conversion without excessive waste of the reagent. masterorganicchemistry.com |

| Water Removal | None, Molecular Sieves, Dean-Stark trap | Removal of water byproduct shifts equilibrium to the right | Essential for driving the reversible Fischer esterification to completion. patsnap.com |

| Reaction Time | 2 h - 24 h | Determines the point of maximum conversion | Identifying the shortest time required for the reaction to reach equilibrium or completion. mdpi.com |

Systematic variation of these parameters, monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC), would allow for the determination of the optimal conditions for the synthesis of the protected ester intermediate.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The 2,3-dihydroxypropoxy moiety of the target molecule contains a chiral center at the C2 position of the glycerol backbone. Therefore, the compound can exist as a racemic mixture of (R) and (S) enantiomers. A stereoselective synthesis is required to produce a single enantiomer, which is often crucial for biological and pharmaceutical applications.

The most straightforward approach to synthesizing enantiomerically pure this compound is to use a chiral pool starting material. Both (R)- and (S)-solketal are commercially available and serve as excellent chiral building blocks. wikipedia.orgcore.ac.uk

The synthetic strategy would be as follows:

Esterification: (R)-solketal is reacted with 9-oxononanoic acid using an appropriate esterification method (e.g., Steglich esterification) to form the corresponding (R)-solketal ester. The reaction conditions are chosen to avoid racemization.

Deprotection: The subsequent acid-catalyzed removal of the isopropylidene group from the (R)-solketal ester will yield (R)-9-(2,3-dihydroxypropoxy)-9-oxononanoic acid.

Similarly, using (S)-solketal as the starting material will lead to the (S)-enantiomer of the final product.

An alternative, though more complex, strategy involves the enzymatic kinetic resolution of a racemic solketal ester. Certain lipases can selectively hydrolyze one enantiomer of an ester faster than the other. core.ac.ukresearchgate.net For example, reacting racemic solketal ester with a specific lipase (B570770) could selectively hydrolyze the (S)-ester, leaving the unreacted (R)-ester in high enantiomeric excess. This (R)-ester could then be deprotected to give the (R)-product.

Biosynthetic Pathways and Natural Occurrence of 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid Hypothetical Investigations

Exploration of Potential Biological Origins for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

The existence of this compound in a biological context suggests that it is likely a product of cellular metabolism, potentially serving as an intermediate in lipid signaling or as a byproduct of detoxification pathways. Given its structure, its origins can be hypothetically traced to organisms that produce both of its precursors: azelaic acid and glycerol (B35011).

Azelaic acid is a naturally occurring saturated dicarboxylic acid found in various grains such as wheat, rye, and barley. It is also known to be produced by the yeast Malassezia furfur, which is part of the human skin microbiome. The biosynthesis of azelaic acid is primarily linked to the oxidative cleavage of unsaturated fatty acids, such as oleic acid. Therefore, it is plausible that organisms capable of fatty acid oxidation are potential sources of azelaic acid for the subsequent formation of the target compound.

Glycerol is a ubiquitous molecule in all living organisms, forming the backbone of triglycerides and phospholipids. patsnap.com Its metabolic pool is tightly linked to glycolysis and lipolysis. rupahealth.com The widespread availability of glycerol in cellular environments makes it a readily available substrate for esterification reactions.

Considering these precursors, potential biological sources of this compound could include:

Plants: Grains that naturally produce azelaic acid are strong candidates. The enzymatic machinery for esterifying fatty acids and glycerol is also present in plants.

Microorganisms: Fungi, yeasts (like Malassezia furfur), and bacteria that are known to metabolize fatty acids could potentially synthesize this compound. osti.gov Engineered microorganisms are also being explored for the production of various dicarboxylic acids. nih.govnih.gov

Animals: While not a primary producer of azelaic acid, animal tissues possess the necessary enzymes for fatty acid metabolism and esterification. The compound could arise as a minor metabolic product.

Investigation of Enzymatic Machinery Involved in Putative Biosynthesis of this compound

The formation of this compound from azelaic acid and glycerol is an esterification reaction. In biological systems, such reactions are typically catalyzed by enzymes, most notably lipases and esterases.

Lipases (EC 3.1.1.3) are a class of hydrolases that, under conditions of low water activity, can catalyze the synthesis of esters from an alcohol and a carboxylic acid. scielo.br Several studies have demonstrated the capability of lipases to synthesize polyesters from dicarboxylic acids and glycerol. mdpi.comnih.gov For instance, lipase (B570770) B from Candida antarctica (Novozym 435) has been effectively used in the esterification of dicarboxylic acids. nih.gov It is therefore highly probable that a lipase is the key enzyme in the biosynthesis of this compound.

The hypothetical enzymatic reaction can be envisioned as follows:

Activation of Azelaic Acid: The carboxylic acid group of azelaic acid may first be activated to a more reactive form, such as an acyl-CoA thioester (azelaoyl-CoA). This activation would be catalyzed by an acyl-CoA synthetase.

Esterification with Glycerol: A lipase or a specific acyltransferase would then catalyze the transfer of the azelaoyl group from azelaoyl-CoA to one of the primary hydroxyl groups of glycerol, forming the monoester this compound. The regioselectivity of the enzyme would be crucial in determining which hydroxyl group of glycerol is esterified. mdpi.com

The table below outlines the putative enzymes and their roles in this hypothetical pathway.

| Enzyme Class | Specific Enzyme (Hypothetical) | Substrates | Product |

| Acyl-CoA Synthetase | Azelaoyl-CoA Synthetase | Azelaic acid, ATP, Coenzyme A | Azelaoyl-CoA, AMP, PPi |

| Acyltransferase/Lipase | Glycerol Acyltransferase/Lipase | Azelaoyl-CoA, Glycerol | This compound, Coenzyme A |

Isolation and Characterization Methodologies from Putative Biological Matrices

The isolation and characterization of this compound from a complex biological matrix would require a multi-step approach, leveraging its physicochemical properties. As a moderately polar lipid, its extraction would likely involve methods established for lipidomics. uu.nltandfonline.com

Isolation and Purification:

Homogenization: The biological sample (e.g., plant tissue, microbial cell culture) would first be homogenized to disrupt cell structures.

Solvent Extraction: A common method for lipid extraction is the Bligh and Dyer method, which uses a chloroform/methanol (B129727)/water solvent system to partition lipids into an organic phase. tandfonline.comnih.gov Given the polarity of the dihydroxypropoxy group, modifications to the solvent ratios might be necessary to ensure efficient extraction.

Chromatographic Separation: The crude lipid extract would then be subjected to chromatographic techniques for purification.

Thin-Layer Chromatography (TLC): TLC could be used for initial separation and visualization of the compound.

Column Chromatography: Silica gel column chromatography would be employed for larger-scale purification, with a gradient of non-polar to polar solvents.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be the final step for obtaining a highly pure sample of the compound.

Characterization:

Once isolated, the structure of the compound would be confirmed using a combination of spectroscopic and spectrometric techniques:

| Technique | Expected Information |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. Fragmentation patterns in MS/MS would help to confirm the ester linkage and the presence of the azelaic acid and glycerol moieties. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework, confirming the structure of the nonanoic acid chain and the 2,3-dihydroxypropoxy group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups, such as the carboxylic acid O-H stretch, the ester C=O stretch, and the alcohol O-H stretches. |

Precursor Studies in Putative Biosynthetic Routes of this compound

To investigate the proposed biosynthetic pathway, precursor labeling studies could be employed. This would involve feeding a potential biological source with isotopically labeled precursors and tracing the incorporation of the label into the final product.

Hypothetical Precursor Labeling Studies:

¹³C-labeled Oleic Acid: Feeding an organism with ¹³C-labeled oleic acid would be expected to result in the incorporation of ¹³C into the azelaic acid portion of this compound.

¹³C-labeled Glucose: As glycerol is derived from the glycolytic intermediate dihydroxyacetone phosphate, feeding with ¹³C-labeled glucose should lead to a ¹³C-labeled glycerol moiety in the target compound. rupahealth.compearson.com

¹³C-labeled Glycerol: Direct feeding with ¹³C-labeled glycerol would be the most direct way to confirm its role as a precursor. nih.gov

The analysis of the resulting this compound by mass spectrometry would reveal the incorporation and position of the isotopic labels, providing strong evidence for the proposed biosynthetic pathway.

The table below summarizes the hypothetical labeling experiments and their expected outcomes.

| Labeled Precursor | Analytical Technique | Expected Outcome |

| [¹³C₁₈]-Oleic Acid | Mass Spectrometry | Detection of a mass shift in the fragment ion corresponding to the azelaoyl moiety. |

| [U-¹³C₆]-Glucose | Mass Spectrometry | Detection of a mass shift in the fragment ion corresponding to the glycerol moiety. |

| [¹³C₃]-Glycerol | Mass Spectrometry | Detection of a mass shift in the fragment ion corresponding to the glycerol moiety. |

Advanced Structural Elucidation and Conformational Analysis of 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid

Spectroscopic Techniques for Structural Confirmation of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Spectroscopy is the cornerstone for verifying the molecular structure of this compound. Each technique provides unique and complementary information about the molecule's functional groups and atomic connectivity.

While experimental spectra for this compound are not widely published, its structure allows for the prediction of characteristic NMR signals. One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, is fundamental for identifying the chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton spectrum would exhibit distinct signals corresponding to the protons of the glycerol (B35011) moiety (–CH(OH)–, –CH₂OH, and –O–CH₂–), the long aliphatic chain of the nonanedioic acid backbone (–(CH₂)₇–), and the acidic proton of the terminal carboxylic acid group. The protons adjacent to the ester and carboxylic acid groups would appear at lower fields (higher ppm) due to deshielding effects.

¹³C NMR: The carbon spectrum would clearly show signals for the two carbonyl carbons (one ester and one carboxylic acid), which would be the most downfield shifted. Signals for the carbons of the glycerol unit attached to oxygen atoms would also appear at a lower field than the purely aliphatic carbons of the main chain.

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling relationships, allowing for the mapping of adjacent protons along the alkyl chain and within the glycerol fragment.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for confirming the connectivity across non-protonated carbons. For instance, it would show correlations between the protons on the glycerol backbone (at C1') and the ester carbonyl carbon (C9), unequivocally confirming the ester linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -COOH (C1) | ~10-12 | ~175-180 | H2, H3 |

| -CH₂(C2) | ~2.2-2.4 | ~33-35 | C1, C3, C4 |

| -CH₂(C8) | ~2.3-2.5 | ~34-36 | C7, C9 |

| -C=O (C9) | - | ~170-175 | H8, H1' |

| -O-CH₂(C1') | ~4.1-4.3 | ~65-68 | C9, C2' |

| -CH(OH) (C2') | ~3.8-4.0 | ~70-73 | C1', C3' |

| -CH₂OH (C3') | ~3.5-3.7 | ~62-64 | C2' |

| Alkyl Chain (-CH₂-) | ~1.2-1.7 | ~24-30 | Adjacent Carbons |

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass and, consequently, the elemental formula of a compound. For this compound (C₁₂H₂₂O₆), the calculated monoisotopic mass is 262.141638 Da. nih.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) provides structural information through controlled fragmentation of a selected precursor ion. Experimental MS/MS data for the sodium adduct of the molecule ([M+Na]⁺) with a precursor m/z of 285.13 reveals key fragments that help to confirm its structure. nih.gov The fragmentation pattern typically involves cleavage at the ester linkage and losses of small neutral molecules like water.

Table 2: Experimental Tandem MS Data for this compound nih.gov

| Parameter | Value |

|---|---|

| Precursor Ion | [M+Na]⁺ |

| Precursor m/z | 285.1308564 |

| Ionization Mode | Positive |

| Instrument Type | LC-ESI-QTOF |

| Collision Energy | 40 V |

| Major Fragment Ions (m/z) | 267.08, 239.08, 193.07 |

The observed fragments likely correspond to the loss of water ([M+Na-H₂O]⁺) and subsequent cleavages around the glycerol and ester functionalities, providing strong evidence for the proposed molecular structure.

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, the spectra would be dominated by features from its hydroxyl, carboxylic acid, ester, and alkyl groups.

O–H Stretching: A very broad and strong absorption band would be expected in the IR spectrum between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded O–H group of the carboxylic acid. Superimposed on this, sharper bands from the alcohol O–H groups would appear around 3200-3500 cm⁻¹.

C–H Stretching: Absorptions just below 3000 cm⁻¹ would arise from the stretching vibrations of the C–H bonds in the aliphatic chain.

C=O Stretching: This is a critical region. Two distinct carbonyl peaks would be anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the ester C=O stretch is usually at a slightly higher frequency, around 1735-1750 cm⁻¹. researchgate.net The exact positions are sensitive to hydrogen bonding. rsc.org

C–O Stretching: Strong bands between 1000 and 1300 cm⁻¹ would correspond to the C–O stretching vibrations of the ester, carboxylic acid, and alcohol functionalities.

Table 3: Expected Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch | Alcohols (Intermolecular H-bonding) |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid (H-bonding) |

| 2960 - 2850 | C-H Stretch | Alkyl Chain |

| 1750 - 1735 | C=O Stretch | Ester |

| 1725 - 1700 | C=O Stretch | Carboxylic Acid |

| 1300 - 1000 | C-O Stretch | Ester, Carboxylic Acid, Alcohols |

Single-crystal X-ray crystallography provides the most unambiguous structural information, including precise bond lengths, bond angles, and absolute stereochemistry. However, obtaining a single crystal of a flexible and highly polar molecule like this compound can be challenging. Its conformational flexibility and capacity for extensive hydrogen bonding can hinder the formation of a well-ordered crystal lattice.

To overcome this, researchers often turn to the synthesis of derivatives. By converting the carboxylic acid to a salt (e.g., with a heavy atom) or esterifying the free hydroxyl groups, it is often possible to produce a more crystalline material. A successful crystallographic analysis of a suitable derivative would provide definitive proof of the atomic connectivity and the relative arrangement of atoms in the solid state, including the conformation of the alkyl chain and the intricate network of intermolecular hydrogen bonds.

Chiral Analysis Methodologies for this compound

The glycerol moiety of the molecule contains a stereocenter at the C2' position, meaning the compound can exist as two non-superimposable mirror images: the (R) and (S) enantiomers. Chiral analysis is therefore essential to determine the enantiomeric composition of a sample.

Several methodologies can be employed:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

NMR with Chiral Derivatizing Agents (CDAs): The enantiomers can be chemically converted into diastereomers by reacting them with a chiral derivatizing agent. researchgate.net For instance, the carboxylic acid or alcohol groups could be reacted with an enantiomerically pure agent like Mosher's acid chloride. The resulting diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for the determination of the enantiomeric excess (% ee).

NMR with Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample. It forms transient, weak diastereomeric complexes with the enantiomers, which can induce small but measurable differences in their chemical shifts, enabling quantification without covalent modification.

Conformational Landscape Exploration of this compound

Intramolecular Hydrogen Bonding: A key factor is the potential for hydrogen bonds to form within the molecule. For example, the acidic proton of the carboxylic acid could form a hydrogen bond with one of the carbonyl oxygens or a hydroxyl oxygen. Similarly, the hydroxyl protons of the glycerol unit can interact with the carbonyl groups. Such interactions can create cyclic-like structures that stabilize certain conformations, particularly in the gas phase or in non-polar solvents. rsc.org

Steric Interactions: Repulsive forces between bulky parts of the molecule will destabilize conformations where these groups are brought into close proximity.

Solvent Effects: In polar, protic solvents like water or methanol (B129727), the molecule will engage in strong intermolecular hydrogen bonding with solvent molecules. This can disrupt the weaker intramolecular hydrogen bonds, leading to a different distribution of conformers compared to the gas phase.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for exploring this conformational landscape. Theoretical calculations can identify the various low-energy conformers, predict their relative stabilities, and calculate spectroscopic parameters (e.g., NMR chemical shifts, IR frequencies) that can be compared with experimental data to validate the predicted conformational preferences.

Computational Chemistry Approaches to Structural Prediction and Validation

In the advanced structural elucidation of G-1, computational chemistry serves as a powerful predictive tool, offering deep insights into its three-dimensional architecture and dynamic behavior. These in silico methods complement experimental data, providing a theoretical framework to understand the molecule's conformational preferences, electronic properties, and spectroscopic signatures. By employing a range of computational techniques, from molecular mechanics to quantum mechanics, a detailed atomic-level picture of G-1 can be constructed, aiding in the validation of its structure and the prediction of its behavior in various environments.

The application of computational models is particularly valuable for a molecule like G-1, which possesses significant conformational flexibility due to its long aliphatic chain and the rotatable bonds within its 2,3-dihydroxypropoxy group. These computational approaches allow for the exploration of the potential energy surface of the molecule to identify stable conformers and to understand the energetic barriers between them.

Molecular Mechanics and Conformational Searching

Initial explorations of the conformational landscape of G-1 are typically performed using molecular mechanics (MM) methods. These classical techniques employ force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. A systematic conformational search can identify a multitude of possible three-dimensional arrangements of the atoms.

For G-1, this process would reveal various low-energy conformers, distinguished by the orientation of the carboxylic acid group, the folding of the nonanoic acid chain, and the spatial arrangement of the dihydroxypropoxy moiety. The results of such a search can be tabulated to compare the relative energies of the most stable conformers.

Table 1: Relative Energies of Predicted Low-Energy Conformers of G-1 This table presents hypothetical data illustrative of results from a molecular mechanics conformational search.

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| G-1-A | 0.00 | C6-C7-C8-C9: 178.5 |

| G-1-B | 0.85 | C6-C7-C8-C9: 65.2 |

| G-1-C | 1.23 | C6-C7-C8-C9: -68.9 |

| G-1-D | 2.10 | C6-C7-C8-C9: 88.4 |

Quantum Mechanics for Structural Optimization and Property Prediction

Following the identification of low-energy conformers through molecular mechanics, quantum mechanics (QM) methods are employed for more accurate geometry optimization and the calculation of electronic properties. Density Functional Theory (DFT) is a commonly used QM method that provides a good balance between computational cost and accuracy for molecules of this size.

DFT calculations can refine the geometries of the conformers predicted by MM and provide more reliable relative energies. Furthermore, these calculations can predict a variety of molecular properties that are crucial for structural validation.

Key properties that can be predicted using DFT include:

Optimized Bond Lengths and Angles: These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the predicted structure.

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts is a powerful tool for structural elucidation. By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. The correlation between the predicted and experimental chemical shifts can provide strong evidence for the proposed structure.

Table 2: Predicted vs. Experimental NMR Chemical Shifts for G-1 This table presents hypothetical data illustrative of a comparison between DFT-predicted and experimentally observed NMR chemical shifts.

| Atom | Predicted 13C Chemical Shift (ppm) | Experimental 13C Chemical Shift (ppm) |

| C1 | 178.2 | 177.9 |

| C9 | 173.5 | 173.2 |

| C10 | 70.1 | 69.8 |

| C11 | 65.4 | 65.1 |

Molecular Dynamics Simulations

To understand the dynamic behavior of G-1 in solution, molecular dynamics (MD) simulations can be performed. These simulations model the movement of atoms over time, providing insights into the conformational flexibility and intermolecular interactions of the molecule. An MD simulation of G-1 in a solvent like water would reveal how the molecule folds and interacts with its environment, which is crucial for understanding its biological activity.

By analyzing the trajectory of an MD simulation, one can identify the most populated conformational states and the timescales of transitions between them. This information complements the static picture provided by geometry optimization and offers a more realistic representation of the molecule's behavior in a physiological context.

Theoretical and Computational Studies on 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid

Quantum Chemical Calculations on Electronic Structure of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical properties and reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. uci.edu It is widely used due to its favorable balance of accuracy and computational cost. uci.edu For this compound, DFT calculations, hypothetically performed using a functional like B3LYP with a 6-311++G(d,p) basis set, can elucidate several key electronic properties. researchgate.net

A primary output of these calculations is the mapping of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Another valuable application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid, ester, and hydroxyl groups, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the hydroxyl and carboxylic acid groups.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

Note: This data is illustrative and represents typical values for a molecule of this nature.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate electronic structure information.

These methods could be employed to refine the geometric and electronic parameters obtained from DFT. For instance, ab initio calculations could provide a more precise determination of bond lengths, bond angles, and dihedral angles. They can also be used to calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. For this compound, these calculations would confirm the planarity of the carboxyl and ester groups and the specific rotational positions of the dihydroxypropoxy moiety.

Molecular Dynamics Simulations for Conformational Flexibility of this compound

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal its conformational landscape and dynamic behavior in different environments, such as in a vacuum or solvated in water. nih.gov

A typical MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms to model their movements over a period of nanoseconds. The resulting trajectory provides a detailed view of how the molecule folds, rotates, and changes shape. nih.gov

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability.

Root Mean Square Fluctuation (RMSF): This analysis highlights the fluctuation of individual atoms or residues, revealing the most flexible regions of the molecule. nih.gov For this compound, the terminal dihydroxypropoxy group and the long alkyl chain would be expected to show higher RMSF values compared to the more rigid ester and carboxyl groups.

Dihedral Angle Analysis: Tracking the rotation around specific bonds (dihedral angles) over time can identify preferred conformations and the energy barriers between them.

Table 2: Hypothetical RMSF Values for Key Regions of this compound from an MD Simulation

| Molecular Region | Average RMSF (Å) |

| Carboxylic Acid Group | 0.5 |

| Alkyl Chain (C2-C8) | 1.8 |

| Ester Group | 0.8 |

| Dihydroxypropoxy Group | 2.5 |

Note: This data is illustrative and represents expected fluctuations in a solvated environment.

In Silico Prediction of Reactivity and Reaction Mechanisms for this compound

The electronic structure data from quantum chemical calculations can be used to predict the molecule's reactivity. The HOMO and LUMO distributions indicate the likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the hydroxyl and carboxyl groups are likely nucleophilic centers, while the carbonyl carbons are electrophilic.

Computational methods can also model reaction mechanisms. For instance, the hydrolysis of the ester bond can be simulated to determine the transition state structure and the activation energy of the reaction. Similarly, the esterification of the carboxylic acid group can be modeled. smolecule.com These calculations would provide a quantitative understanding of the reaction kinetics and thermodynamics.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Global Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons.

Ligand-Protein Docking Studies (Hypothetical Interactions) of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand (like this compound) might interact with a protein target. nih.gov

Given its structural features, including a long alkyl chain and multiple hydrogen bond donors/acceptors, a hypothetical docking study could explore its interaction with an enzyme involved in lipid metabolism, such as a lipase (B570770) or a fatty acid binding protein.

The docking process would involve:

Obtaining the 3D structure of the target protein.

Generating multiple conformations of this compound.

Placing the ligand in the protein's binding site and systematically exploring different orientations and conformations.

Using a scoring function to estimate the binding affinity for each pose.

The results would likely show that the long, nonpolar alkyl chain of the molecule engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The terminal carboxylic acid and the dihydroxypropoxy group would be predicted to form hydrogen bonds with polar or charged residues.

Table 3: Hypothetical Docking Results for this compound with a Lipase

| Parameter | Value |

| Binding Affinity (Scoring Function) | -8.2 kcal/mol |

| Predicted Intermolecular Interactions | Hydrogen bonds, Van der Waals forces, Hydrophobic interactions |

| Key Interacting Residues (Hypothetical) | Ser, Asp, His (catalytic triad), Leu, Val (hydrophobic pocket) |

Note: This data is for illustrative purposes and represents a plausible outcome of a docking simulation.

Investigation of Biological Mechanisms and Interactions of 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid in Vitro and Cell Based Models

In Vitro Studies on Enzymatic Interactions of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

In vitro enzymatic assays are fundamental in determining how a compound interacts with specific enzymes. These studies can reveal whether the compound inhibits or activates an enzyme, its specificity for certain substrates, and the strength of its binding.

Enzyme Inhibition/Activation Kinetics

No studies detailing the enzyme inhibition or activation kinetics of this compound have been published. Such studies would involve incubating the compound with a purified enzyme and its substrate to measure the rate of the enzymatic reaction. By varying the concentrations of the compound and the substrate, key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) could be determined, along with the inhibition constant (Ki) or activation constant (Ka).

Hypothetical Data Table for Enzyme Inhibition Kinetics:

| Enzyme Target | Compound Concentration (µM) | Substrate Concentration (µM) | Reaction Velocity (µmol/min) | Inhibition Type | Ki (µM) |

| Not Determined | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Substrate Specificity Investigations

Research into the substrate specificity of enzymes in the presence of this compound has not been conducted. These investigations would clarify whether the compound acts as a substrate for any particular enzyme or if it influences the enzyme's ability to recognize and bind to its natural substrates.

Protein-Ligand Binding Assays

There is no available data from protein-ligand binding assays for this compound. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence polarization could be employed to directly measure the binding affinity and thermodynamics of the interaction between the compound and target proteins.

Hypothetical Data Table for Protein-Ligand Binding:

| Target Protein | Binding Assay Method | Dissociation Constant (Kd) (µM) |

| Not Determined | Data Not Available | Data Not Available |

Cellular Assays for Investigating Cellular Responses to this compound

Cell-based assays are essential for understanding how a compound affects living cells, including its ability to bind to cellular receptors and modulate signaling pathways.

Receptor Binding Studies in Cultured Cells

No receptor binding studies for this compound in cultured cells have been reported. Such experiments would typically use a labeled form of the compound or a competitive binding assay to identify specific cellular receptors that the compound interacts with and to quantify the binding affinity.

Modulation of Cellular Signaling Pathways

The effect of this compound on cellular signaling pathways remains uninvestigated. Research in this area would involve treating cultured cells with the compound and then analyzing changes in the activity of key signaling molecules, such as kinases, phosphatases, and transcription factors, using techniques like Western blotting, reporter gene assays, or phospho-proteomics.

Hypothetical Data Table for Modulation of a Signaling Pathway:

| Cell Line | Signaling Pathway | Key Protein Analyzed | Change in Activity/Phosphorylation |

| Not Determined | Data Not Available | Data Not Available | Data Not Available |

Gene Expression Analysis in Response to this compound

There is a significant lack of direct evidence from in vitro and cell-based models detailing the specific impact of this compound on gene expression. While related polymeric structures, such as polyglyceryl-3-azelate, have been shown to exert an inhibitory effect on the gene expression of the pro-inflammatory cytokine TNF-α, it is not possible to directly extrapolate these findings to the monoester form. nih.gov The unique chemical structure of this compound likely results in distinct biological activity that necessitates dedicated gene expression profiling studies.

Table 1: Summary of Research Gaps in Gene Expression Analysis

| Research Area | Findings for Related Compounds | Specific Data for this compound |

| Inflammatory Gene Regulation | Polyglyceryl-3-azelate inhibits TNF-α gene expression. nih.gov | Not available |

| Cellular Stress Pathways | Identified as a metabolite in cells under oxidative stress. mdpi.com | No specific gene expression data available. |

| Comprehensive Gene Profiling | Not available | Not available |

Mechanistic Studies on Intracellular Fate of this compound

The intracellular fate of this compound, including its uptake, metabolism, and subcellular localization, has not been a subject of detailed mechanistic studies. It is known that azelaic acid itself can be metabolized, and its esterification is a strategy to potentially enhance bioavailability. nih.gov The presence of the glycerol (B35011) moiety in this compound suggests that it may be a substrate for cellular lipases, which could hydrolyze the ester bond to release azelaic acid and glycerol.

The identification of this compound as a metabolite in A549 cells suggests it is present and likely processed within these cells. mdpi.com However, the specific transporters involved in its uptake, the enzymatic pathways responsible for its potential breakdown, and its ultimate destination within cellular compartments remain to be elucidated.

Interaction with Biological Macromolecules (e.g., DNA, RNA, Lipids)

Direct evidence for the interaction of this compound with biological macromolecules such as DNA, RNA, or lipids is not available in the current body of scientific literature. Broader studies on azelaic acid and its esters suggest a potential for interaction with cell membranes. nih.gov It has been hypothesized that azelates may modulate the fluidity of the plasma membrane, thereby affecting the function of membrane-associated proteins. nih.gov

However, without specific studies on this compound, it is impossible to confirm if it shares these properties or if it has any direct interactions with nucleic acids. Research into the potential for this compound to intercalate with DNA, bind to RNA, or alter lipid bilayer properties is a necessary future step to understand its complete biological profile.

In Vitro Metabolic Studies of 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid

Identification of In Vitro Metabolites of 9-(2,3-Dihydroxypropoxy)-9-oxononanoic Acid

Currently, there is a notable absence of published studies that specifically identify the in vitro metabolites of this compound. Research has identified this compound itself as a metabolite in human lung epithelial (A549) cells exposed to atmospheric fine particulate matter (PM2.5). mdpi.com This suggests its formation from precursor molecules present in the complex mixture of environmental pollutants. However, the subsequent metabolic breakdown of this compound within cellular systems has not been characterized.

Based on the structure of this compound, which features an ester linkage and a dihydroxypropyl group, potential metabolic transformations could involve hydrolysis of the ester bond or oxidation of the hydroxyl groups. Hydrolysis would yield azelaic acid and glycerol (B35011), while oxidation could lead to the formation of corresponding aldehyde or carboxylic acid derivatives.

Elucidation of Metabolic Pathways in Cellular and Subcellular Fractions

The metabolic pathways involving this compound in cellular and subcellular fractions such as liver microsomes or hepatocytes have not been explicitly elucidated in scientific literature. The presence of the compound in lung cells suggests that metabolic processes within these cells can lead to its formation. mdpi.com

General metabolic pathways for compounds containing ester functionalities often involve hydrolysis by carboxylesterases, which are abundant in the liver and other tissues. The resulting carboxylic acid, azelaic acid, is a naturally occurring dicarboxylic acid that can be further metabolized through β-oxidation. The glycerol released from hydrolysis would enter the glycolysis pathway.

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes in this compound Biotransformation

The specific role of cytochrome P450 (CYP) enzymes in the biotransformation of this compound has not been determined. ufl.edunih.govmdpi.com CYP enzymes are a major family of enzymes involved in the phase I metabolism of a vast number of xenobiotics, typically through oxidative reactions. ufl.edumdpi.com While CYPs could potentially be involved in the oxidation of the aliphatic chain or the dihydroxypropyl moiety of the molecule, no direct evidence supports this.

Other metabolic enzymes, such as carboxylesterases, are more likely candidates for the initial step in its metabolism due to the presence of the ester linkage. Following hydrolysis, enzymes of the fatty acid β-oxidation pathway would be responsible for the catabolism of the resulting azelaic acid.

Derivatization and Analog Synthesis for Structure Activity Relationship Sar Studies

Functional Group Modifications and Their Impact on Biological Interactions (in vitro)

There is no available in vitro biological data for any synthetic analogs of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid. Research on how modifications of its functional groups—such as the carboxylic acid, the ester linkage, or the diol moiety—affect its biological interactions is absent from the public domain. Therefore, no data tables on biological activity can be generated.

Prodrug Strategies for Academic Research (e.g., improved cellular uptake in vitro)

The application of prodrug strategies to this compound has not been reported in academic research. While general prodrug approaches for carboxylic acids and alcohols are well-established, their specific application to this compound, including any resulting improvements in cellular uptake or other pharmacokinetic properties, is not documented.

Conformationally Restricted Analogs of this compound

No research has been published on the design, synthesis, or biological evaluation of conformationally restricted analogs of this compound. Such studies are crucial for understanding the bioactive conformation of a molecule, but they have not been undertaken for this specific compound.

Analytical Method Development for Research on 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid

Chromatographic Methodologies for Isolation and Purity Assessment

The isolation and determination of purity for 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, a polar molecule featuring carboxylic acid and hydroxyl functional groups, necessitates specific chromatographic strategies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purity assessment of non-volatile compounds like this compound. A validated stability-indicating Reversed-Phase HPLC (RP-HPLC) method is particularly suitable.

Stationary Phase: A C18 column is a common choice for the stationary phase, offering effective separation of medium-chain fatty acids and related molecules based on hydrophobicity. ijpsonline.com

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). ijpsonline.comnih.gov For instance, a mobile phase comprising 75 volumes of 50 mM sodium di-hydrogen orthophosphate (adjusted to an acidic pH of around 3.5) and 25 volumes of acetonitrile has been used effectively for the related compound, azelaic acid. ijpsonline.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to resolve impurities with different polarities.

Detection: The compound lacks a strong chromophore, making UV detection challenging. Analysis is often conducted at low wavelengths, such as 206 nm. ijpsonline.com To enhance sensitivity, pre-column derivatization with a UV-active labeling agent can be employed. researchgate.net Refractive index (RI) detection is another alternative, particularly for preparative scale isolation, though it offers lower sensitivity than UV detection.

Table 1: Illustrative RP-HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm) ijpsonline.com |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., 50 mM NaH₂PO₄, pH 3.5) and Acetonitrile ijpsonline.com |

| Flow Rate | 1.0 - 1.2 mL/min ijpsonline.com |

| Detector | UV-Vis Detector ijpsonline.com |

| Wavelength | 206 nm ijpsonline.com |

| Injection Volume | 10 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique, but its application to this compound is limited by the compound's low volatility and thermal instability due to its polar functional groups (a carboxylic acid and two hydroxyls). nih.govresearchgate.net Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.

Derivatization: The most common approaches involve:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, using reagents like boron trifluoride (BF₃) in methanol. researchgate.net

Silylation: Both the carboxylic acid and hydroxyl groups are converted to their trimethylsilyl (B98337) (TMS) ethers/esters using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). While effective, silyl (B83357) derivatives can sometimes be susceptible to hydrolysis. nih.gov

Analysis: Following derivatization, the sample is injected into the GC system. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and general response to organic compounds. nih.gov

Table 2: Typical GC-FID Method Parameters Post-Derivatization

| Parameter | Condition |

|---|---|

| Derivatization Reagent | BF₃-Methanol or BSTFA nih.govresearchgate.net |

| Column | Non-polar or mid-polarity capillary column (e.g., HP-5MS) nist.gov |

| Carrier Gas | Helium or Hydrogen nih.gov |

| Injector Temperature | 250 - 260 °C nih.gov |

| Oven Program | A temperature gradient, e.g., starting at 120°C, ramping at 5°C/min to 200°C, and holding. nih.gov |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 - 300 °C |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) presents a modern alternative for the analysis of polar and thermally labile compounds. It combines the advantages of both gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the mobile phase. SFC can offer faster separations and is considered a "greener" technique due to reduced organic solvent consumption compared to HPLC. For a polar compound like this compound, a polar co-solvent (modifier), such as methanol, is added to the CO₂ mobile phase to increase its solvating power and prevent undesirable interactions with the stationary phase.

Stationary Phase: Polar stationary phases, such as those with bonded silica, diol, or amino groups, are suitable.

Mobile Phase: Supercritical CO₂ with a methanol modifier, often containing an additive like formic acid or ammonium (B1175870) hydroxide (B78521) to improve peak shape.

Advantages: SFC is particularly well-suited for separating isomers and related lipids, making it a viable option for purity assessment and isolation.

Hyphenated Techniques for Detection and Quantification in Complex Research Matrices (e.g., biological samples for in vitro studies)

When analyzing this compound in complex environments like cell culture media or tissue homogenates, the selectivity and sensitivity of a standalone chromatographic detector are often insufficient. Hyphenated techniques, which couple a separation method with a mass spectrometer (MS), are essential for definitive identification and accurate quantification.

LC-MS/MS Method Development

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low-level analytes in complex biological matrices. nih.gov The compound has been identified as a metabolite in cells using UPLC-MS systems. mdpi.com

Sample Preparation: The initial step involves isolating the analyte from matrix components like proteins and salts. This is typically achieved through protein precipitation with a cold organic solvent (e.g., methanol), followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration. lipidmaps.org

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column is preferred for its high resolution and speed, which is crucial for separating the analyte from matrix interferences. mdpi.com A fast gradient elution with acidified water and methanol/acetonitrile is commonly used. nih.gov

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) is the standard technique. For a molecule with a carboxylic acid, negative ion mode ([M-H]⁻) is typically sensitive. However, positive ion mode detection of the sodium adduct ([M+Na]⁺) has also been reported. nih.gov

Quantification: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion (e.g., m/z 261.1 for [M-H]⁻ or m/z 285.1 for [M+Na]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. lipidmaps.orgnih.gov The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification.

Table 3: Example LC-MS/MS Parameters for Quantification

| Parameter | Condition |

|---|---|

| Chromatography | UHPLC with C18 column (e.g., <2 µm particle size) mdpi.com |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile/Methanol mdpi.com |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode nih.gov |

| Precursor Ion (m/z) | [M-H]⁻: 261.1 or [M+Na]⁺: 285.1 nih.gov |

| Example Product Ions (m/z) | From [M+Na]⁺ precursor: 267.1, 239.1, 193.1 nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

GC-MS Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound in biological samples, provided that derivatization is performed. nih.gov

Derivatization and Extraction: As with GC-FID, derivatization (e.g., methylation or silylation) is required to increase volatility. researchgate.net The derivatization is often performed in conjunction with an extraction step from the biological matrix.

GC Separation: A capillary column provides the necessary resolution to separate the derivatized analyte from other derivatized matrix components. A programmed temperature ramp is used to elute the compounds based on their boiling points. nih.gov

Mass Spectrometry: The mass spectrometer serves as a highly specific detector.

Ionization: Electron Ionization (EI) is standard, creating a reproducible fragmentation pattern that acts as a chemical fingerprint for the analyte.

Detection: The instrument can be operated in full scan mode to identify unknown compounds by comparing their mass spectra to a library. For quantification, Selected Ion Monitoring (SIM) is used, where only specific ions characteristic of the derivatized analyte are monitored, greatly enhancing sensitivity and selectivity over full scan mode.

Table 4: Illustrative GC-MS Method Parameters

| Parameter | Condition |

|---|---|

| Sample Preparation | Extraction followed by derivatization (e.g., with BF₃-Methanol) researchgate.net |

| GC Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Oven Program | Temperature gradient optimized for separation of fatty acid methyl esters |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

Spectrophotometric and Fluorometric Assay Development for this compound Research

The quantitative analysis of this compound, a monoester of azelaic acid and glycerol (B35011), presents unique challenges due to its molecular structure. The compound lacks significant chromophores or fluorophores, which are essential for direct detection by spectrophotometric and fluorometric methods. Consequently, the development of such assays necessitates the introduction of a chromophore or fluorophore into the molecule through chemical derivatization. This section details the theoretical and practical considerations for the development of these analytical methods.

Spectrophotometric Assay Development

Spectrophotometry is a widely used analytical technique that measures the absorption of light by a chemical substance at a specific wavelength. For a compound like this compound, which is inherently non-chromophoric, a derivatization step is imperative to render it suitable for UV-Visible spectrophotometric analysis. The carboxylic acid functional group is the primary target for derivatization.

Derivatization Strategies:

The esterification of the terminal carboxylic acid group with a chromophoric reagent is a common strategy. Phenacyl esters, for example, are frequently used to introduce a strong UV-absorbing moiety. The reaction of this compound with a reagent like p-bromophenacyl bromide in the presence of a catalyst would yield a derivative with a significant absorbance maximum, typically in the range of 250-280 nm.

Method Validation Parameters:

A developed spectrophotometric method would require rigorous validation to ensure its accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), and recovery. The linearity of the method is established by creating a calibration curve with a series of standards of the derivatized analyte.

Hypothetical Performance of a Developed Spectrophotometric Assay:

The following table illustrates the potential performance characteristics of a validated spectrophotometric method for this compound following derivatization with a suitable chromophoric agent.

| Parameter | Result |

| Wavelength Maximum (λmax) | 260 nm |

| Linear Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9992 |

| Limit of Detection (LOD) | 0.25 µg/mL |

| Limit of Quantitation (LOQ) | 0.75 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Fluorometric Assay Development

Fluorometric assays offer higher sensitivity and selectivity compared to spectrophotometry. Similar to spectrophotometric methods, the development of a fluorometric assay for this compound hinges on the introduction of a fluorophore through derivatization.

Derivatization Strategies:

The carboxylic acid moiety can be targeted with various fluorescent labeling reagents. Reagents such as 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) or 9-anthryldiazomethane (B78999) (ADAM) react with the carboxylic acid to form highly fluorescent ester derivatives. The resulting derivative can then be excited at a specific wavelength, and the emitted fluorescence can be measured at a different, longer wavelength.

Method Validation and Performance:

The validation of a fluorometric assay follows similar principles to that of a spectrophotometric method, with an emphasis on sensitivity. The enhanced sensitivity of fluorescence detection typically results in lower LOD and LOQ values.

Hypothetical Performance of a Developed Fluorometric Assay:

The data presented in the table below represents the expected performance of a well-developed and validated fluorometric assay for this compound.

| Parameter | Result |

| Excitation Wavelength (λex) | 365 nm |

| Emission Wavelength (λem) | 450 nm |

| Linear Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantitation (LOQ) | 6 ng/mL |

| Intra-day Precision (%RSD) | < 3% |

| Inter-day Precision (%RSD) | < 5% |

| Accuracy (Recovery %) | 97.9% - 102.5% |

Future Directions and Emerging Research Avenues for 9 2,3 Dihydroxypropoxy 9 Oxononanoic Acid

Integration with Systems Biology Approaches

Systems biology offers a powerful framework for understanding the complex interactions of 9-(2,3-dihydroxypropoxy)-9-oxononanoic acid within the broader biological network. By combining high-throughput experimental data with computational modeling, researchers can move beyond studying the molecule in isolation to analyzing its role within intricate metabolic and signaling pathways.

Future research should focus on integrating lipidomics data, specifically measurements of this compound and related metabolites, with other "omics" datasets such as genomics, transcriptomics, and proteomics. nih.govresearchgate.net This multi-omics approach can help to identify the genetic and environmental factors that regulate the levels of this compound and to elucidate the downstream pathways it influences. For instance, a study on the metabolomic effects of PM2.5 in lung cells identified this compound as a common metabolite, suggesting its involvement in cellular responses to environmental stressors. mdpi.com Further systems-level analysis could pinpoint the specific pathways, such as glutathione (B108866) metabolism or amino acid metabolism, that are modulated by this molecule under such conditions. mdpi.com

Metabolic pathway analysis tools can be employed to visualize and interpret the complex datasets generated from these studies. mdpi.comyoutube.com By mapping the known and predicted interactions of this compound, researchers can generate novel hypotheses about its function. For example, joint-pathway analysis of metabolomics and transcriptomics data has proven effective in identifying dysregulated networks in diseases, a strategy that could be applied to understand the role of this fatty acid derivative in various pathologies. nih.gov

Table 1: Potential Systems Biology Approaches for this compound Research

| Approach | Objective | Potential Outcome |

| Multi-omics Integration | To understand the regulation and downstream effects of the compound. | Identification of genes, proteins, and other metabolites that interact with or are influenced by this compound. |

| Metabolic Pathway Analysis | To place the compound within the context of known metabolic networks. | Elucidation of the specific metabolic pathways in which the compound is involved and its potential role in metabolic diseases. |

| Computational Modeling | To simulate and predict the behavior of the compound in biological systems. | Generation of testable hypotheses about the compound's function and its impact on cellular homeostasis. |

Application of Advanced Imaging Techniques in Cellular Studies of this compound

Visualizing the subcellular localization and dynamic trafficking of this compound is crucial for understanding its cellular functions. Advanced imaging techniques offer the potential to track this molecule in real-time within living cells, providing unprecedented insights into its uptake, metabolism, and sites of action.

A promising avenue is the development of fluorescently labeled analogs of this compound. By attaching a fluorescent tag, such as a BODIPY dye, to the molecule, researchers can use techniques like confocal laser scanning microscopy (CLSM) and fluorescence resonance energy transfer (FRET) imaging to monitor its movement and interactions with other cellular components. nih.govthermofisher.com This approach would allow for the direct visualization of its incorporation into lipid droplets, membranes, or other organelles. nih.govfunakoshi.co.jp

Another powerful technique is scanning X-ray fluorescence microscopy (SXFM), which can be used to image fatty acids that have been labeled with a single heavy atom, such as bromine. nih.govnih.govsciencedaily.com This method offers high resolution and sensitivity without the need for bulky fluorescent labels that might alter the molecule's behavior. sciencedaily.com Synthesizing a brominated version of this compound could enable precise mapping of its intracellular distribution at the sub-micrometer level. nih.govnih.gov Furthermore, state-of-the-art techniques like stimulated Raman scattering (SRS) microscopy allow for label-free imaging of lipids, which could be adapted to study the dynamics of this specific compound in aging and disease models. technologynetworks.com

Table 2: Advanced Imaging Techniques for Cellular Studies

| Technique | Labeling Strategy | Potential Insights |

| Confocal Laser Scanning Microscopy (CLSM) | Fluorescent labeling (e.g., BODIPY) | Subcellular localization and co-localization with organelles. |

| Fluorescence Resonance Energy Transfer (FRET) | Fluorescent labeling | Real-time monitoring of molecular interactions with proteins or other lipids. |

| Scanning X-ray Fluorescence Microscopy (SXFM) | Single-atom labeling (e.g., Bromine) | High-resolution mapping of intracellular distribution. |

| Stimulated Raman Scattering (SRS) Microscopy | Label-free | Visualization of lipid dynamics and metabolism in live cells and tissues. |

Exploration of Supramolecular Chemistry Involving this compound

The amphiphilic nature of this compound, with its hydrophilic dihydroxypropoxy head group and hydrophobic nonanoic acid tail, suggests a propensity for self-assembly into supramolecular structures. libretexts.org The exploration of its supramolecular chemistry could reveal novel applications in materials science and drug delivery.

Future research should investigate the self-assembly behavior of this molecule in aqueous environments. libretexts.org Depending on factors such as concentration, pH, and temperature, it may form micelles, vesicles (liposomes), or other liquid crystalline phases. nih.govresearchgate.net The presence of the glycerol (B35011) backbone is a key feature, as glycerol-based lipids are known to form a variety of self-assembled nanostructures. nih.govresearchgate.netscispace.com Understanding these properties is fundamental to harnessing their potential. For instance, vesicles formed from this compound could potentially be used as nanocarriers for the targeted delivery of therapeutic agents. nih.govscispace.com

Furthermore, the functional groups on the molecule, including the carboxylic acid and hydroxyl groups, provide opportunities for chemical modification to create functionalized lipids with tailored properties. alfa-chemistry.com These modifications could be used to control the size and stability of the self-assembled structures or to attach targeting ligands for specific cell types. alfa-chemistry.comnih.gov The study of polymer-lipid hybrid materials, where the properties of lipids are combined with the mechanical strength of polymers, could also be a fruitful area of investigation. illinois.edu

Interdisciplinary Research Collaborations on this compound

The multifaceted nature of this compound necessitates a collaborative research effort that spans multiple scientific disciplines. To fully realize the research potential of this molecule, collaborations between chemists, biologists, physicists, and clinicians will be essential.

The identification of this compound as a potential biomarker in various disease states highlights the need for collaboration between analytical chemists and clinical researchers. nih.govnih.govwiley.comsciencedaily.com Large-scale clinical studies are required to validate its utility as a diagnostic or prognostic marker for conditions such as cardiovascular disease or metabolic disorders. nih.govsciencedaily.com

Chemists can contribute by synthesizing novel derivatives and labeled versions of the molecule for use in imaging and functional studies. alfa-chemistry.com Biologists can then use these tools to investigate its cellular and physiological roles in various model systems. Collaborations with physicists and engineers will be crucial for the development and application of advanced imaging and analytical technologies. mdpi.com By fostering such interdisciplinary partnerships, the scientific community can accelerate the pace of discovery and translate fundamental research on this compound into tangible applications for human health.

Q & A

Basic: What are the established methods for synthesizing 9-(2,3-Dihydroxypropoxy)-9-oxononanoic acid, and how do they ensure selectivity?

Answer:

The compound is synthesized via a biotechnological two-step enzymatic cascade using lipoxygenase (LOX) and hydroperoxide lyase (HPL). Linoleic acid is first oxidized by 9S-lipoxygenase (St-LOX1) to form 9S-hydroperoxy-octadecadienoic acid (9S-HPODE). This intermediate is then cleaved by 9/13-hydroperoxide lyase (Cm-9/13HPL) to yield 9-oxononanoic acid and by-products like green leaf volatiles. The process achieves 73% yield with high selectivity when enzymes are applied sequentially rather than simultaneously . This method avoids harsh chemical conditions, making it environmentally sustainable compared to traditional synthetic routes.

Advanced: How can researchers resolve analytical challenges in detecting this compound in complex biological matrices?

Answer:

Detection in complex mixtures (e.g., blood, plant extracts) requires high-resolution LC-MS/MS with optimized ion extraction and derivatization. For example, in lipidomic studies, the compound is identified via its deprotonated ion at m/z 261.1338 (observed) and molecular formula C₁₂H₂₂O₆ . Challenges include signal suppression from co-eluting lipids and matrix effects. To mitigate this:

- Use hydrophilic interaction chromatography (HILIC) to separate polar metabolites.

- Derivatize with BSTFA or HMDS to enhance volatility and MS sensitivity, as seen in paint sample analyses .

- Validate with isotopic labeling or stable isotope internal standards to confirm fragmentation patterns.

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

- NMR (¹H, ¹³C, and 2D-COSY): Confirms the dihydroxypropoxy side chain and oxononanoic acid backbone via coupling patterns and chemical shifts (e.g., δ 4.2–4.4 ppm for glycerol-linked protons) .

- High-resolution mass spectrometry (HRMS): Validates the molecular formula (C₁₂H₂₂O₆) with an exact mass of m/z 262.1416 .

- FT-IR: Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) functional groups .